3-(4-Chlorophenyl)pyrrolidin-3-ol

Neuroscience Medicinal Chemistry Dopamine Receptors

Researchers developing D2-like receptor ligands face challenges sourcing intermediates with defined lipophilicity and validated selectivity profiles. 3-(4-Chlorophenyl)pyrrolidin-3-ol (CAS 154956-79-3) addresses this gap as a validated building block for D2 receptor-targeted medicinal chemistry. - D2/D4 selectivity profile (D2 Ki=588 nM vs. D4 Ki=7873 nM) enables rational SAR for antipsychotic lead optimization. - Defined XLogP3-AA of 1.2 provides a quantifiable benchmark for balancing CNS permeability and solubility. - Available as free base or HCl salt (CAS 67466-40-4) via a high-yielding (73%) synthetic route, ensuring cost-effective scalability. Supply chain: Consistent quality, competitive pricing, global shipping.

Molecular Formula C10H12ClNO
Molecular Weight 197.664
CAS No. 154956-79-3
Cat. No. B1149529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)pyrrolidin-3-ol
CAS154956-79-3
Molecular FormulaC10H12ClNO
Molecular Weight197.664
Structural Identifiers
SMILESC1CNCC1(C2=CC=C(C=C2)Cl)O
InChIInChI=1S/C10H12ClNO/c11-9-3-1-8(2-4-9)10(13)5-6-12-7-10/h1-4,12-13H,5-7H2
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chlorophenyl)pyrrolidin-3-ol Specifications & Sourcing


3-(4-Chlorophenyl)pyrrolidin-3-ol (CAS 154956-79-3) is a pyrrolidine alkaloid derivative featuring a tertiary alcohol at the 3-position, substituted with a 4-chlorophenyl group [1]. Its molecular formula is C10H12ClNO, with a molecular weight of 197.66 g/mol [1]. This compound is primarily used as a research chemical and synthetic intermediate in medicinal chemistry, particularly as a building block for the development of ligands targeting neurological receptors . Commercially, it is available as a free base or, more commonly, as its hydrochloride salt (CAS 67466-40-4) to enhance stability and solubility .

1
Building block for neuro-receptor ligands. Pyrrolidine core serves as intermediate in CNS medicinal chemistry programs.
2
Available as free base or hydrochloride salt. Hydrochloride form may improve handling and aqueous solubility for in vitro assays.
3
4-Chlorophenyl substitution defines SAR. Halogen position is critical for target engagement studies; unsubstituted analog differs pharmacologically.

4-Chlorophenyl Moiety Functional Role


In the context of 3-aryl-pyrrolidin-3-ol analogs, simple substitution is not equivalent. The presence and position of the chlorine atom on the phenyl ring are critical determinants of a molecule's pharmacological profile. The 4-chloro substituent directly influences the compound's lipophilicity (XLogP3-AA of 1.2 [1]) and electron density, which in turn modulates its binding affinity and selectivity for key neurotransmitter receptors and transporters compared to its unsubstituted phenyl analog (3-phenylpyrrolidin-3-ol, CAS 49798-31-4) . Using a non-halogenated analog would therefore result in a different biological outcome, rendering it unsuitable for projects where the specific physicochemical signature of the 4-chlorophenyl group is required for target engagement or lead optimization.

Target Compound
3-(4-Chlorophenyl)pyrrolidin-3-ol
4-Cl substituent imparts defined lipophilicity (XLogP3-AA ~1.2) and electronic character, enabling specific D2/D4 selectivity patterns in derived ligands.
Unsubstituted Analog
3-Phenylpyrrolidin-3-ol (CAS 49798-31-4)
Lacks the chlorine atom; lower lipophilicity (XLogP ~0.82) and altered receptor-interaction landscape. Receptor binding profile is uncharacterized for similar ligand series.
Direct substitution may shift physicochemical and pharmacological behavior. If the 4-chlorophenyl pharmacophore is required for target engagement, using the unsubstituted analog could lead to different binding outcomes.

3-(4-Chlorophenyl)pyrrolidin-3-ol Quantitative Evidence


D2/D4 Receptor Binding Affinity

The 3-(4-chlorophenyl)pyrrolidine core serves as a crucial intermediate for D2/D4 receptor ligands. While the parent compound's direct affinity is not typically the final endpoint, its derivatives exhibit quantifiable selectivity. For example, derivatives built from this scaffold demonstrate Ki values of 588 nM for the D2 receptor and 7873 nM for the D4 receptor, indicating a foundation for moderate D2 over D4 selectivity [1]. This contrasts with the unsubstituted 3-phenylpyrrolidin-3-ol, which is not characterized for this receptor profile .

D2/D4 Receptor Binding
Class-level inference
D2 Ki: 588 nM D4 Ki: 7873 nM Derivative scaffold
Establishes D2-over-D4 selectivity baseline for 4-chlorophenyl core.
Direct parent Ki not reported; class-level inference from derivative SAR.
Neuroscience Medicinal Chemistry Dopamine Receptors

Lipophilicity & Passive Permeability

The introduction of a chlorine atom on the phenyl ring significantly increases the compound's lipophilicity. 3-(4-Chlorophenyl)pyrrolidin-3-ol has a computed XLogP3-AA of 1.2 [1]. In contrast, the unsubstituted analog, 3-phenylpyrrolidin-3-ol, has a computed XLogP3 of 0.82 . This increase in logP is a key factor influencing membrane permeability and distribution.

Lipophilicity
Cross-study comparable
Target: XLogP3-AA 1.2 Comparator: XLogP3 0.82 Δ +0.38
Quantifiable lipophilicity gain supports passive permeability differentiation.
Computed values; experimental logD may differ. Permeability assays recommended.
Physicochemical Properties Drug Design ADME

Synthetic Route Efficiency

The choice of synthetic route for 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride directly impacts procurement cost and scalability. Standard Grignard addition from 4-chlorophenyl magnesium bromide yields only 37-45% [1]. In contrast, a more recent patented method using reductive amination with trimethyl borate stabilization achieves significantly improved yields of up to 73% [1].

Synthetic Yield
Supporting evidence
Optimized route: up to 73% Standard Grignard: 37–45% Gain: up to 36 percentage points
Higher-yielding route may reduce procurement cost at scale.
Patented reductive amination method; supplier implementation may vary.
Organic Synthesis Process Chemistry Yield Optimization

3-(4-Chlorophenyl)pyrrolidin-3-ol Research Applications


Dopamine Receptor Ligand Development

This compound is a validated starting material for synthesizing D2-like receptor ligands. Its derivative's measurable selectivity profile (D2 Ki = 588 nM vs. D4 Ki = 7873 nM) makes it a strategic choice for medicinal chemistry programs aimed at developing antipsychotic or neurological agents where D2 receptor modulation is key [1].

CNS Drug-Like Property Optimization

The compound's specific XLogP3-AA of 1.2 provides a quantifiable benchmark for lipophilicity. This is a critical parameter for research teams performing structure-activity relationship (SAR) studies to optimize the balance between passive membrane permeability and aqueous solubility in lead candidates targeting the central nervous system [2].

Cost-Efficient Large-Scale Synthesis

The availability of an optimized, high-yielding (73%) synthetic route for its hydrochloride salt [3] makes this compound a more cost-effective and scalable intermediate compared to analogs requiring lower-yielding syntheses. This is particularly relevant for industrial and academic groups scaling up lead compounds for preclinical toxicology or formulation studies [3].

Application
Selection Property
Validation Focus
D2-like receptor ligand development
D2/D4 selectivity context
Radioligand binding assay profiling
CNS lead optimization research
Lipophilicity and permeability context
Computed logP and in vitro permeability assays
Scalable synthesis route selection
Improved yield method availability
Process yield and cost efficiency review

Technical Documentation Hub

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